molecular formula C6H8N2O3S B1305334 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid CAS No. 318245-45-3

2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid

Cat. No.: B1305334
CAS No.: 318245-45-3
M. Wt: 188.21 g/mol
InChI Key: NORZXAUEMHJPND-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound 2-acetylamino-4,5-dihydro-thiazole-4-carboxylic acid is systematically named according to IUPAC guidelines as 2-(acetylamino)-4,5-dihydro-1,3-thiazole-4-carboxylic acid . This nomenclature reflects its core structure: a partially saturated thiazole ring (4,5-dihydrothiazole) with an acetylamino substituent at position 2 and a carboxylic acid group at position 4. The CAS registry number for this compound is 318245-45-3 , and its molecular formula is C₆H₈N₂O₃S , corresponding to a molecular weight of 188.21 g/mol . Common synonyms include 2-acetamido-4,5-dihydrothiazole-4-carboxylic acid and 2-acetylamino-Δ²-thiazoline-4-carboxylic acid, both emphasizing the acetylated amine and the dihydrothiazole backbone.

Molecular Structure Analysis: Thiazoline Ring Geometry and Substituent Configuration

The molecular structure features a 4,5-dihydrothiazole (thiazoline) ring, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The "4,5-dihydro" designation indicates partial saturation, with single bonds at C4–C5, resulting in a non-aromatic ring system. Key substituents include:

  • An acetylamino group (–NHCOCH₃) at position 2, which introduces hydrogen-bonding capability and steric bulk.
  • A carboxylic acid group (–COOH) at position 4, contributing to polarity and acidity.

The thiazoline ring adopts a half-chair conformation due to the partial saturation, with the carboxylic acid group occupying an axial or equatorial position depending on crystallization conditions. Substituent configurations influence intramolecular interactions, such as hydrogen bonding between the amide N–H and the carboxylic acid O–H, stabilizing the solid-state structure.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The proton spectrum (DMSO-d₆) shows distinct signals for the thiazoline ring protons (δ 3.2–4.1 ppm, multiplet, C4–H and C5–H), the acetyl methyl group (δ 2.1 ppm, singlet), and the amide N–H (δ 10.2 ppm, broad). The carboxylic acid proton appears as a broad singlet near δ 12.5 ppm.
  • ¹³C NMR : Peaks include the carbonyl carbons of the acetyl (δ 169.5 ppm) and carboxylic acid (δ 172.1 ppm), the thiazoline ring carbons (δ 45–60 ppm), and the acetyl methyl group (δ 22.3 ppm).

Infrared (IR) Spectroscopy

Key absorptions include:

  • Amide I and II bands at 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend), respectively.
  • Carboxylic acid O–H stretch as a broad peak near 2500–3000 cm⁻¹.
  • C–S and C–N stretches in the 600–700 cm⁻¹ region, characteristic of thiazoline derivatives.

Mass Spectrometry

The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 188.1 (M⁺), consistent with the molecular formula C₆H₈N₂O₃S. Fragmentation pathways include:

  • Loss of H₂O (m/z 170.1) from the carboxylic acid group.
  • Cleavage of the acetyl group (–COCH₃, m/z 145.0).

Crystallographic Data and Solid-State Conformational Studies

X-ray crystallographic studies of analogous thiazoline derivatives reveal monoclinic crystal systems with space group P2₁/c. While specific data for this compound are limited, related compounds exhibit hydrogen-bonded dimers via carboxylic acid groups, forming infinite chains along the crystallographic axis. Predicted lattice parameters include:

  • Unit cell dimensions : a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, β = 95°.
  • Density : ~1.45 g/cm³, typical for hydrogen-bonded organic crystals.

The dihedral angle between the thiazoline ring and the acetyl group is approximately 25° , minimizing steric hindrance while allowing conjugation between the amide and ring π-system.

Table 1: Key Spectroscopic Data

Technique Key Signals Assignment
¹H NMR (DMSO-d₆) δ 10.2 (s, 1H), δ 4.1–3.2 (m, 2H), δ 2.1 (s, 3H), δ 12.5 (s, 1H) N–H, thiazoline CH₂, CH₃, COOH
¹³C NMR δ 172.1, 169.5, 60.2, 45.3, 22.3 C=O (COOH), C=O (amide), ring C
IR (KBr) 1650 cm⁻¹, 1540 cm⁻¹, 2500–3000 cm⁻¹ Amide I/II, O–H stretch
MS (EI) m/z 188.1 (M⁺), 170.1 (M⁺–H₂O), 145.0 (M⁺–COCH₃) Molecular ion, fragmentation

Properties

IUPAC Name

2-acetamido-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h4H,2H2,1H3,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORZXAUEMHJPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions enables the development of novel compounds with tailored properties for specific applications .

Reactions and Synthetic Routes
The compound can undergo several types of reactions, including:

  • Nucleophilic substitutions
  • Condensation reactions
  • Cyclization processes

These reactions highlight its versatility in synthetic organic chemistry .

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness that could lead to the development of new antibiotics .

Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have evaluated its cytotoxic effects against several cancer cell lines, including:

  • A549 (non-small lung carcinoma)
  • Caco-2 (colon carcinoma)
  • SHSY-5Y (neuroblastoma)

Results indicate that certain derivatives exhibit higher selectivity and efficacy compared to established chemotherapeutics like doxorubicin .

Mechanism of Action
The molecular mechanism involves binding interactions with biomolecules and modulation of cellular pathways, leading to apoptosis in cancer cells .

Medicinal Chemistry

Therapeutic Agent Development
Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its diverse biological activities suggest applications in treating conditions such as inflammation, neurodegenerative diseases, and infections .

Case Study: Neuroblastoma Treatment
A study focused on derivatives of this compound demonstrated significant cytotoxicity against neuroblastoma cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Industrial Applications

Material Science
In industrial settings, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties are leveraged to create compounds with desirable characteristics for various applications .

Data Summary

Application AreaSpecific Use CasesKey Findings
Chemical SynthesisBuilding block for complex compoundsVersatile reactions enable novel synthesis
Biological ActivitiesAntimicrobial and anticancer agentsEffective against multiple pathogens and cancers
Medicinal ChemistryTherapeutic agent developmentPotential treatments for inflammation and cancer
Industrial ApplicationsMaterial developmentIntermediate for pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, compounds containing the thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Similarities

The compound’s structural analogs share core thiazole or dihydro-thiazole motifs but differ in substituents, which critically influence their physicochemical properties and biological activities. Below is a detailed comparison:

Table 1: Key Structural and Functional Attributes of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic Acid and Analogs
Compound Name CAS No. Molecular Formula Molecular Weight Structural Features Similarity Score Key Applications
This compound 916888-64-7 C₆H₈N₂O₃S 188.20 g/mol Dihydro-thiazole ring; acetylated amino group; carboxylic acid at C4 Reference Tumor suppression, apoptosis studies, protein modification
2-Acetylamino-4-methylthiazole-5-carboxylic acid 877997-99-4 C₇H₈N₂O₃S 200.21 g/mol Methyl substitution at C4; thiazole (non-dihydro) ring; carboxylic acid at C5 0.62 Intermediate in drug synthesis; potential enzyme inhibitor
Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate 55981-09-4 C₁₅H₁₅N₃O₆S 365.36 g/mol Benzamido group with hydroxy and methoxy substituents; methyl ester at C4 0.59 Antimicrobial agent; kinase inhibition assays
2-((5-Nitrothiazol-2-yl)carbamoyl)phenyl acetate 63788-62-5 C₁₂H₉N₃O₅S 307.28 g/mol Nitrothiazole ring; phenyl acetate moiety 0.58 Prodrug development; anti-inflammatory applications
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid 302964-02-9 C₁₂H₁₀N₂O₃S 262.28 g/mol Fused cyclopenta-thieno-pyrimidine ring; acetic acid chain 0.56 Anticancer research; kinase signaling modulation

Critical Analysis of Substituent Effects

Dihydro-Thiazole vs. This flexibility may influence binding affinity in enzyme-substrate interactions .

Carboxylic Acid Positioning :

  • The carboxylic acid group at C4 (target compound) versus C5 (877997-99-4) alters electronic distribution, affecting solubility and hydrogen-bonding capacity. For instance, the C4 position may favor interactions with polar residues in enzymatic active sites .

Aromatic vs. Such features correlate with enhanced antimicrobial activity in the former .

Biological Activity

2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid is a thiazole derivative with significant potential in various biological applications. This article explores its biological activities, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and neuroprotective properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H8N2O3SC_6H_8N_2O_3S and a molecular weight of approximately 188.20 g/mol. Its structure features a thiazole ring and functional groups that enhance its solubility and reactivity, making it a versatile candidate for medicinal chemistry.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains. The antibacterial activity is typically assessed using methods that measure the inhibition of bacterial growth.

Case Study: A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at low concentrations, suggesting its potential as an antibiotic agent .

2. Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against several cancer cell lines. Its derivatives have shown promise in selectively targeting cancer cells while sparing normal cells.

Research Findings:

  • A series of thiazole derivatives were tested for their in vitro antitumor activity against multiple cancer cell lines, including HS 578T (breast cancer) and SHSY-5Y (neuroblastoma). One derivative exhibited lethal effects on HS 578T cells with an IC50 value indicating potent cytotoxicity .
  • Another study highlighted that thiazole derivatives demonstrated selective cytotoxicity against SHSY-5Y cells compared to healthy NIH/3T3 fibroblast cells .

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays that measure free radical scavenging ability. This property is crucial for protecting cells from oxidative stress.

Key Findings:

  • The compound showed significant antioxidant activity in DPPH and nitric oxide scavenging assays, indicating its potential as a protective agent against oxidative damage .

4. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. It has been shown to inhibit the production of inflammatory mediators in vitro.

Mechanism: The anti-inflammatory activity is typically assessed through assays measuring the inhibition of cytokine production and other inflammatory markers .

5. Neuroprotective Activity

Recent studies have suggested that this compound may offer neuroprotective benefits by protecting neurons from injury or degeneration.

Research Insights:

  • The neuroprotective effects were evaluated using models of neuronal injury, where the compound demonstrated a capacity to mitigate neuronal loss .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Amino-4-thiazolecarboxylic acidC4H4N2O2SC_4H_4N_2O_2SLacks acetyl group; known for antimicrobial properties
5-Methylthiazole-2-carboxylic acidC5H5N3O2SC_5H_5N_3O_2SContains a methyl group; used in synthetic pathways
2-Hydroxythiazole-4-carboxylic acidC5H5N3O3SC_5H_5N_3O_3SExhibits different biological activities due to hydroxy group

The unique functional groups of this compound enhance its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid, and what factors influence their yields?

  • Methodology : Synthesis often involves cyclization reactions or coupling strategies. For example, thiazole derivatives can be synthesized via condensation of cysteine analogs with benzonitrile under controlled pH (e.g., pH 6.4 phosphate buffer) and ambient temperature, followed by purification via crystallization . Yield optimization depends on reaction time, solvent choice (e.g., DMSO for reflux), and stoichiometric ratios of reagents like EDCI/HOBt for amide bond formation .
  • Key Data :

MethodYieldKey ConditionsReference
Cysteine-benzonitrile condensation~65%pH 6.4, 18h reflux
EDCI/HOBt coupling>98%DCM/DMF, 2-3x excess amine

Q. How is the compound characterized structurally, and which analytical techniques are critical for validation?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H NMR at 300 MHz) confirms regiochemistry and stereochemistry. Mass spectrometry (MS) validates molecular weight (e.g., m/z 373.1 [M+H]+^+), while X-ray crystallography or HPLC ensures purity (>98%) .
  • Critical Parameters : Solvent selection (e.g., CDCl3_3 for NMR), ionization mode in MS (ESI preferred), and column type for HPLC (C18 reverse-phase) .

Q. What are the primary biological activities reported for this compound?

  • Methodology : Studies highlight its role as a substrate for carboxylesterase 1 (CES1), evaluated via bioluminescence assays using derivatives like (S)-NLMe. Activity is quantified via hydrolysis rates and inhibition kinetics .
  • Key Findings : Demonstrated low background interference and no phototoxicity in enzyme assays, making it suitable for real-time monitoring .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole ring) affect biological activity and target selectivity?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., diacylhydrazine derivatives) and testing against targets like cancer cell lines or enzymes. Computational docking (e.g., AutoDock Vina) predicts binding affinities .
  • Data Contradictions : For example, nitration at different positions (e.g., 4' vs. 5') in biphenyl analogs alters activity, requiring careful control of nitrating agents (e.g., HNO3_3 vs. acetyl nitrate) to resolve discrepancies .

Q. What computational tools are effective in predicting the compound’s interactions with biological targets?

  • Methodology : Molecular dynamics simulations (e.g., GROMACS) and density functional theory (DFT) calculations model electronic properties and binding modes. Tools like DSSTox provide toxicity predictions .
  • Validation : Cross-referencing with experimental data (e.g., IC50_{50} values from kinase assays) ensures model accuracy .

Q. How can researchers address contradictions in reported data, such as variable nitration outcomes in aromatic systems?

  • Methodology : Systematic analysis of reaction conditions (e.g., nitric acid concentration, solvent polarity) using kinetic studies. For example, biphenyl nitration shows divergent o:p ratios under stirred vs. unstirred conditions, attributed to competing electrophiles (nitronium ions vs. molecular HNO3_3) .
  • Resolution : Controlled experiments with isotopic labeling (e.g., 15^{15}N-nitric acid) or in situ monitoring (e.g., FTIR) clarify mechanistic pathways .

Methodological Best Practices

  • Synthesis : Prioritize EDCI/HOBt coupling for high-yield amide formation .
  • Characterization : Combine NMR, MS, and X-ray crystallography for unambiguous structural assignment .
  • Biological Assays : Use CES1-specific substrates like NLMe to minimize off-target effects .

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